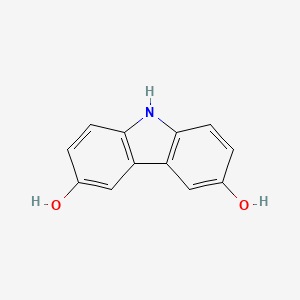
9H-Carbazole-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-3,6-diol is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities. The structure of this compound consists of a carbazole core with hydroxyl groups attached at the 3 and 6 positions, making it a dihydroxy derivative of carbazole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3,6-diol can be achieved through various methods. One common approach involves the hydroxylation of 9H-carbazole using suitable oxidizing agents. For instance, the oxidation of 9H-carbazole with biphenyl-utilizing bacteria has been shown to produce hydroxylated carbazole metabolites, including this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve catalytic processes. A high-yielding and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile has been developed, which can subsequently be hydrolyzed to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-3,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups at the 3 and 6 positions make it susceptible to further functionalization.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as biphenyl-utilizing bacteria for hydroxylation . Additionally, catalytic copper species like CuI can be used for the hydrolysis of dinitrile derivatives to produce this compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various hydroxylated carbazole derivatives .
Scientific Research Applications
9H-Carbazole-3,6-diol has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, carbazole derivatives, including this compound, have shown potential as inhibitors of angiogenesis and inflammation . They also exhibit antibacterial, antifungal, antiparasitic, antiviral, and anticancer activities . In industry, carbazole derivatives are used in the production of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 9H-Carbazole-3,6-diol involves its interaction with various molecular targets and pathways. Carbazole derivatives have been found to inhibit angiogenesis and inflammation by targeting specific enzymes and signaling pathways . The hydroxyl groups at the 3 and 6 positions may enhance the compound’s ability to interact with biological targets, contributing to its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9H-Carbazole-3,6-diol include other hydroxylated carbazole derivatives, such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . Additionally, compounds like 9H-carbazole-3,6-dicarbonitrile and 9H-carbazole-3,6-dicarboxylic acid share structural similarities with this compound .
Uniqueness: The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 3 and 6 positions enhances its reactivity and potential for further functionalization, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
9H-carbazole-3,6-diol |
InChI |
InChI=1S/C12H9NO2/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)13-11/h1-6,13-15H |
InChI Key |
ALRIQQOJLRLCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(N2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate](/img/structure/B13386139.png)
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)
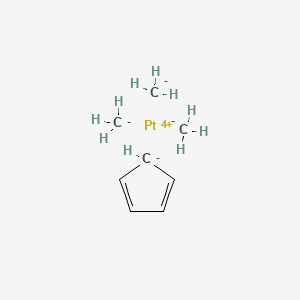
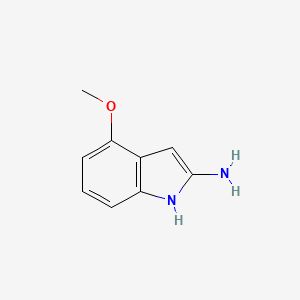

![(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol](/img/structure/B13386173.png)
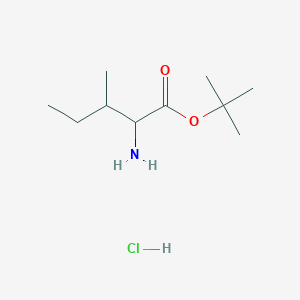
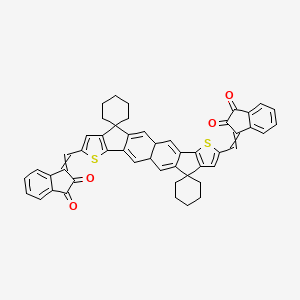
![(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386194.png)
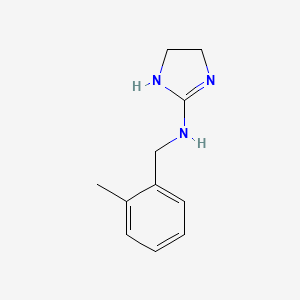
![[6,7,24,25-Tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13386213.png)
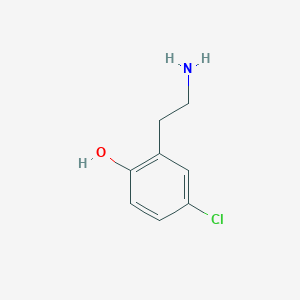
![3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B13386238.png)
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13386244.png)
